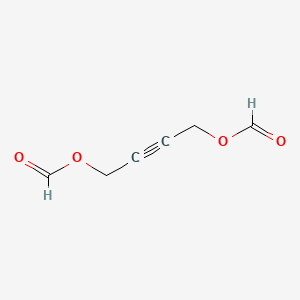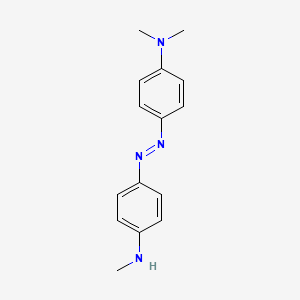
4-(Dimethylamino)-4'-(methylamino)azobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)-4’-(methylamino)azobenzene is an organic compound belonging to the class of azobenzenes. Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is notable for its vibrant color and is often used as a dye in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-4’-(methylamino)azobenzene typically involves the diazotization of aniline derivatives followed by azo coupling. One common method includes the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then reacted with N,N-dimethylaniline under basic conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of 4-(Dimethylamino)-4’-(methylamino)azobenzene is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylamino)-4’-(methylamino)azobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction of the azo group (N=N) can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are often used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated azobenzene derivatives.
Aplicaciones Científicas De Investigación
4-(Dimethylamino)-4’-(methylamino)azobenzene has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Utilized in the production of colored plastics and textiles.
Mecanismo De Acción
The mechanism of action of 4-(Dimethylamino)-4’-(methylamino)azobenzene involves its ability to absorb light and undergo photoisomerization. This property makes it useful in applications such as molecular switches and sensors. The compound can interact with molecular targets through its aromatic rings and azo group, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: The parent compound of the azobenzene family.
4-(Dimethylamino)azobenzene: Lacks the methylamino group.
4-(Methylamino)azobenzene: Lacks the dimethylamino group.
Uniqueness
4-(Dimethylamino)-4’-(methylamino)azobenzene is unique due to the presence of both dimethylamino and methylamino groups, which enhance its solubility and reactivity compared to other azobenzenes. This makes it particularly useful in applications requiring specific solubility and reactivity profiles.
Propiedades
Número CAS |
33804-49-8 |
|---|---|
Fórmula molecular |
C15H18N4 |
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
4-[[4-(dimethylamino)phenyl]diazenyl]-N-methylaniline |
InChI |
InChI=1S/C15H18N4/c1-16-12-4-6-13(7-5-12)17-18-14-8-10-15(11-9-14)19(2)3/h4-11,16H,1-3H3 |
Clave InChI |
YQNJAUXLJFAUHD-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,8,9,10,10a,11-Hexahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepine](/img/structure/B14674903.png)

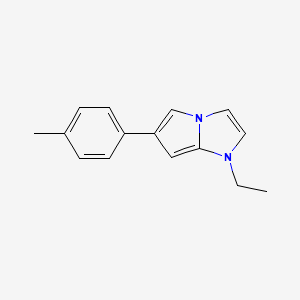
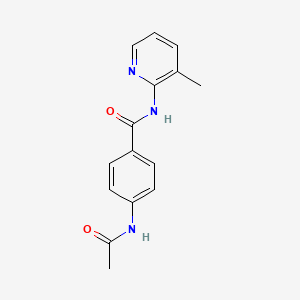
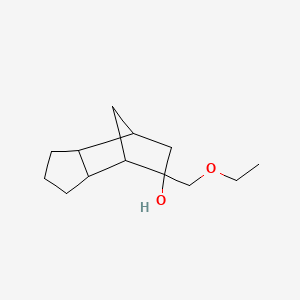
![6-[5-(4-Chlorophenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14674921.png)
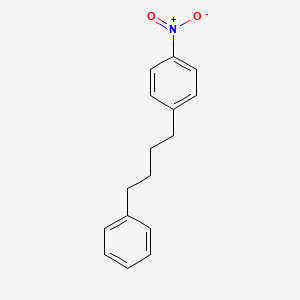

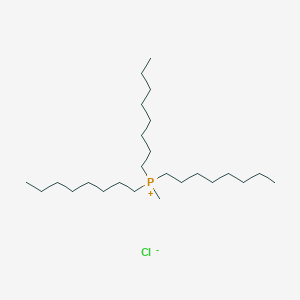


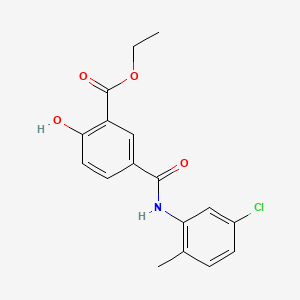
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradec-2-enethioate](/img/structure/B14674982.png)
